Methyl 4,8-dichloroquinoline-2-carboxylate
Overview
Description
“Methyl 4,8-dichloroquinoline-2-carboxylate” is a chemical compound with the formula C11H7Cl2NO2 . It has a molecular weight of 256.09 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H7Cl2NO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 .Scientific Research Applications
Synthesis and Antibacterial Activity : Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, synthesized using ultrasound-promoted reactions of substituted 2,4-dichloroquinolines, showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Regioselective Synthesis : A study focused on the regioselective synthesis of 2-chloroquinoline-based methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates, characterized through IR, NMR, and mass spectral data (Rajesh et al., 2015).
Photodegradation Studies : Research on the photodegradation of two quinolinecarboxylic herbicides in aqueous systems highlighted their stability and reaction rates under various irradiation conditions (Pinna & Pusino, 2012).
Synthesis and Antimicrobial Activity of Metal Complexes : A novel ligand synthesized from 1-methyl-1,2-dihydroquinolin-4-ol and its metal complexes showed in vitro antimicrobial activity against several bacterial strains and a fungus (Patel & Patel, 2017).
Cytotoxicity Studies : A study demonstrated that novel polyhydroquinoline derivatives synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde exhibited cytotoxicity against the human breast cancer cell line MCF-7 (Mphahlele et al., 2014).
Myorelaxant Activity Evaluation : Methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates were synthesized and evaluated for their myorelaxant and potassium channel opening activities (Gündüz et al., 2008).
Properties
IUPAC Name |
methyl 4,8-dichloroquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-5-8(13)6-3-2-4-7(12)10(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTKQPIRZXAPEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674839 | |
Record name | Methyl 4,8-dichloroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020101-15-8 | |
Record name | Methyl 4,8-dichloroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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